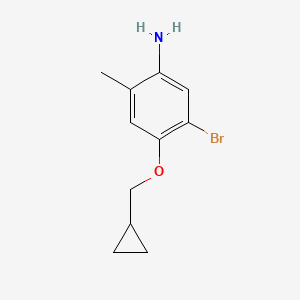
5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline is an organic compound with a complex structure that includes a bromine atom, a cyclopropylmethoxy group, and a methylaniline moiety
Preparation Methods
The synthesis of 5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline typically involves multiple steps, including bromination, cyclopropylmethoxylation, and amination. One common method involves the bromination of a precursor compound, followed by the introduction of the cyclopropylmethoxy group through a nucleophilic substitution reaction. The final step involves the introduction of the methylaniline group through an amination reaction. Industrial production methods often involve optimizing these steps to achieve high yields and purity.
Chemical Reactions Analysis
5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a different compound.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline can be compared with similar compounds such as 5-Bromo-4-cyclopropyl-2-methoxythiazole and 5-Bromo-4-(cyclopropylmethoxy)-2-methylbenzoic acid These compounds share some structural similarities but differ in their chemical properties and applications
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
5-bromo-4-(cyclopropylmethoxy)-2-methylaniline |
InChI |
InChI=1S/C11H14BrNO/c1-7-4-11(9(12)5-10(7)13)14-6-8-2-3-8/h4-5,8H,2-3,6,13H2,1H3 |
InChI Key |
ROELZIVKSCNPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)OCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


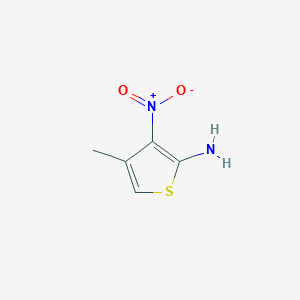
![1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone](/img/structure/B15089854.png)

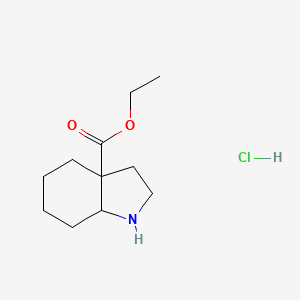
![3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine](/img/structure/B15089876.png)
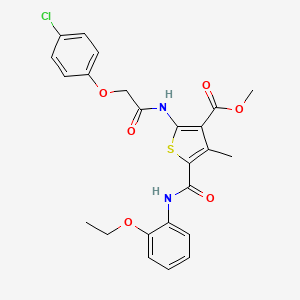

![{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B15089890.png)
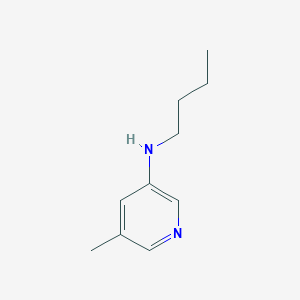
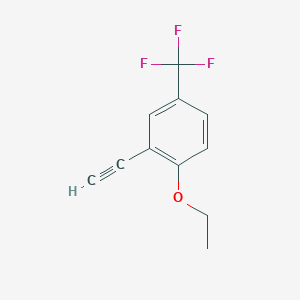
![3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole](/img/structure/B15089908.png)
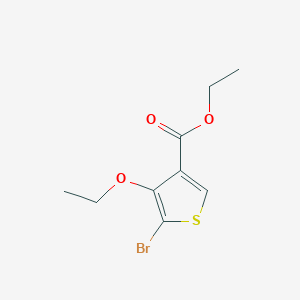
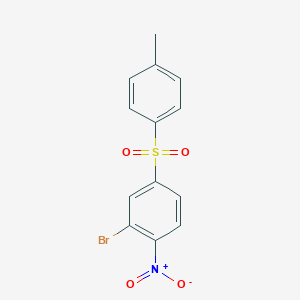
![Isoquinolinium, 2,2'-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride](/img/structure/B15089932.png)
